2-Methyl-8-nitro-4H-chromen-4-one
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Overview
Description
2-Methyl-8-nitro-4H-chromen-4-one: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is known for its simplicity and efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-8-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-8-nitro-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-Methyl-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. Additionally, its anti-inflammatory effects may involve the inhibition of key enzymes and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
- 2-Methyl-4H-chromen-4-one
- 8-Nitro-4H-chromen-4-one
- 2-Methyl-8-chloro-4H-chromen-4-one
Comparison: 2-Methyl-8-nitro-4H-chromen-4-one is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-4H-chromen-4-one, the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Similarly, the presence of the nitro group distinguishes it from 8-Nitro-4H-chromen-4-one, which lacks the methyl group .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-8-nitrochromen-4-one |
InChI |
InChI=1S/C10H7NO4/c1-6-5-9(12)7-3-2-4-8(11(13)14)10(7)15-6/h2-5H,1H3 |
InChI Key |
GWQQIAKMNPYUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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